2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has been focused on the synthesis of compounds with structural similarities to 2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate. For example, studies have detailed the synthesis and structural analysis of related heterocyclic compounds, providing insights into their chemical reactivity and potential applications in materials science or as intermediates for further chemical modifications (Heravi, Bakavoli, & Hashemi, 1995).
Potential Biological Activities
Research on compounds with similar chemical frameworks has explored their potential biological activities. For instance, some studies have synthesized novel derivatives and evaluated their antimicrobial activities, suggesting that structural modifications can lead to compounds with significant biological properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Properties and Reactivity
Investigations into the chemical properties and reactivity of related compounds have contributed to a deeper understanding of their potential applications in various chemical reactions and synthesis processes. For example, research has been conducted on the synthesis and electrochemical properties of sterically hindered compounds, which could have implications for their use in electronic materials or as catalysts (Arsenyev, Chelnokov, Baranov, & Chesnokov, 2020).
Properties
IUPAC Name |
[2-[(E)-(6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-8-yl)iminomethyl]phenyl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-9-5-7-11-17(15)21(31)32-18-12-8-6-10-16(18)13-25-29-20(30)19(23(2,3)4)27-28-14-24-26-22(28)29/h5-14H,1-4H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIFIAXLSZCHB-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2C=NN3C(=O)C(=NN4C3=NN=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=C2/C=N/N3C(=O)C(=NN4C3=NN=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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